molecular formula C8H17N3 B12824723 1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine

1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B12824723
M. Wt: 155.24 g/mol
InChI Key: RDGJPHQMOKAQTF-UHFFFAOYSA-N
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Description

1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for imidazoles often involve one-pot synthesis techniques. These methods are efficient and can produce high yields of the desired compound. For instance, the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) followed by reaction with an aldehyde and ammonium acetate can produce 2,4,5-trisubstituted imidazoles .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

  • 1-Butyl-4,5-dihydro-1H-imidazol-2-amine
  • 1-Methyl-4,5-dihydro-1H-imidazol-2-amine
  • 1-Butyl-1H-imidazol-2-amine

Comparison: 1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of both butyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

1-butyl-5-methyl-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C8H17N3/c1-3-4-5-11-7(2)6-10-8(11)9/h7H,3-6H2,1-2H3,(H2,9,10)

InChI Key

RDGJPHQMOKAQTF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CN=C1N)C

Origin of Product

United States

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